molecular formula C10H9ClN2S B1387598 4-(2-Chlorophenyl)-5-methylthiazol-2-ylamine CAS No. 206555-30-8

4-(2-Chlorophenyl)-5-methylthiazol-2-ylamine

Cat. No. B1387598
M. Wt: 224.71 g/mol
InChI Key: IHESLTKBQVEPTM-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-5-methylthiazol-2-ylamine, also known as 4-chloro-5-methylthiazole, is an organic compound derived from thiazole. It is widely used in the synthesis of various drugs, including antibiotics, antifungals, and antivirals, as well as in the production of pesticides, herbicides, and other agrochemicals. 4-chloro-5-methylthiazole is a heterocyclic aromatic compound with a molecular formula of C7H6ClNOS. It is a colorless solid that is soluble in water and other organic solvents.

Scientific Research Applications

Synthesis and Characterization

Several studies focus on the synthesis and characterization of compounds related to 4-(2-Chlorophenyl)-5-methylthiazol-2-ylamine. These compounds are synthesized through various chemical reactions and characterized using different spectroscopic and analytical techniques to confirm their structures and properties.

  • For instance, one study details the synthesis, structure determination, and evaluation of antibacterial activity for novel heterocyclic compounds containing a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment. The research reveals significant antibacterial properties against various bacteria like Pseudomonas aeruginosa and Escherichia coli (Mehta, 2016).

Antimicrobial and Antifungal Activities

Several derivatives and compounds related to 4-(2-Chlorophenyl)-5-methylthiazol-2-ylamine exhibit potent antimicrobial and antifungal activities. Research into these properties is vital for developing new therapeutic agents.

  • For example, compounds synthesized from 5-Chloromethyl-8-quinolinol and 5-(4-chlorophenyl)-(1,3,4) thiadiazol-2-ylamine have been characterized and shown to exhibit antimicrobial activity, highlighting their potential in combating microbial infections (Patel & Singh, 2009).
  • Another research synthesized 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives, demonstrating moderate to good antimicrobial activity, which is crucial for developing antithrombotic agents (Babu et al., 2016).

Spectroscopic and Quantum Mechanical Studies

In-depth spectroscopic and quantum mechanical studies provide insights into the molecular structure, reactivity, and potential biological activities of compounds.

  • A particular study investigated the spectroscopic properties of a compound structurally similar to 4-(2-Chlorophenyl)-5-methylthiazol-2-ylamine using FT-IR and FT-Raman techniques. The research delves into the molecule's electronic structure, providing valuable information about its biological activity potential (Kuruvilla et al., 2018).

properties

IUPAC Name

4-(2-chlorophenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c1-6-9(13-10(12)14-6)7-4-2-3-5-8(7)11/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHESLTKBQVEPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)-5-methylthiazol-2-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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